molecular formula C5H7FN2 B13911519 2-(3-Fluoroazetidin-1-yl)acetonitrile

2-(3-Fluoroazetidin-1-yl)acetonitrile

Cat. No.: B13911519
M. Wt: 114.12 g/mol
InChI Key: HLBQWXSFBBSFPW-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C5H7FN2. It is known for its unique structure, which includes a fluoro-substituted azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile typically involves the reaction of 3-fluoroazetidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution with 3-fluoroazetidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroazetidin-1-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine oxides, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

2-(3-Fluoroazetidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are ongoing, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-1-azetidineacetonitrile
  • 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Uniqueness

2-(3-Fluoroazetidin-1-yl)acetonitrile is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

2-(3-fluoroazetidin-1-yl)acetonitrile

InChI

InChI=1S/C5H7FN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2

InChI Key

HLBQWXSFBBSFPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC#N)F

Origin of Product

United States

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